molecular formula C51H96O15 B8088855 Digalactosyl diacyl glycerol (dgdg)

Digalactosyl diacyl glycerol (dgdg)

Cat. No. B8088855
M. Wt: 949.3 g/mol
InChI Key: LDQFLSUQYHBXSX-HXXRYREZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digalactosyl diacyl glycerol (dgdg) is a natural product found in Centella erecta and Centella asiatica with data available.

Scientific Research Applications

  • Cytolytic Activity : DGDG isolated from the marine dinoflagellate Heterocapsa circularisquama showed cytolytic activity toward heart cells of oysters (Hiraga et al., 2002).

  • Chemical Synthesis : Efficient chemical syntheses of DGDGs have been developed, important for applications in various fields (Inuki et al., 2017).

  • Structural Analysis in Oats : The structure of DGDG in oats was determined using high-resolution NMR spectroscopy, showing potential use in the cosmetic and pharmaceutical industries (Hauksson et al., 1995).

  • Lipid-Protein Interactions : DGDG is involved in the formation and stability of the light-harvesting complex of photosystem II in plants (Nussberger et al., 1993).

  • Lanosterol Synthase Inhibition : DGDG demonstrated inhibitory activity on human lanosterol synthase, suggesting potential anti-hyperlipemic activity (Tanaka et al., 2005).

  • Anti-Tumor Applications : DGDGs from Chlorella vulgaris showed anti-tumor promoting effects, making them candidates for cancer prevention strategies (Morimoto et al., 1995).

  • Drug Delivery : DGDG lipid membrane structures can target the liver for drug delivery applications, especially in treating conditions like diabetes mellitus (Schönfeld, 2001).

  • Inhibition of DNA Polymerases : DGDGs from spinach inhibited the activities of DNA polymerases, indicating potential use in anti-tumor therapies (Maeda et al., 2007).

  • Thylakoid Membrane Stability : DGDG deficiency was found to lower the thermal stability of thylakoid membranes in Arabidopsis thaliana, highlighting its role in membrane organization and stability (Krumova et al., 2010).

properties

IUPAC Name

[(2S)-2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H96O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h39-41,44-52,55-60H,3-38H2,1-2H3/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQFLSUQYHBXSX-HXXRYREZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H96O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.